Tribromochloromethane

Overview

Description

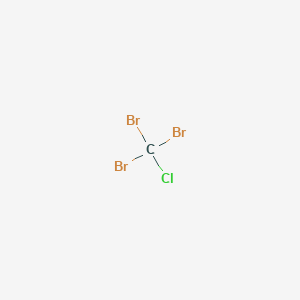

Tribromochloromethane (CBr₃Cl, CASRN 594-15-0), also known as chlorotribromomethane, is a halogenated hydrocarbon with a molecular weight of 287.176 g/mol. It is characterized by a density of 3.0 ± 0.1 g/cm³, a boiling point of 156.1 ± 8.0°C, and a vapor pressure of 3.8 mmHg at 25°C .

This compound is classified as a substance of concern due to its structural similarity to other trihalomethanes (THMs), which are linked to carcinogenic and hepatotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribromochloromethane can be synthesized through the halogenation of methane derivatives. One common method involves the reaction of carbon tetrachloride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds as follows: [ \text{CCl}_4 + 3\text{Br}_2 \rightarrow \text{CBr}_3\text{Cl} + 3\text{HBr} ]

Industrial Production Methods: In industrial settings, this compound is produced by the controlled bromination of chloromethane or other chlorinated methanes. The process typically involves the use of bromine and a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tribromochloromethane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form less brominated derivatives or even methane under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions, ammonia, or amines.

Reducing Agents: Such as zinc in acetic acid or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include chloromethane, bromomethane, or other substituted methanes.

Reduction Products: Methane or partially brominated methanes.

Scientific Research Applications

Chemical Reactions and Synthesis

Tribromochloromethane is primarily utilized in organic synthesis and as a reagent in various chemical reactions. Its bromine atoms make it a useful precursor for synthesizing other brominated compounds.

- Synthesis of Brominated Compounds : CBrCl₃ can be used to introduce bromine into organic molecules, facilitating the synthesis of more complex brominated derivatives. This is particularly relevant in pharmaceutical chemistry, where brominated compounds often exhibit significant biological activity.

- Halogen Exchange Reactions : It participates in halogen exchange reactions, where it can replace chlorine with other halogens, thereby modifying the reactivity and properties of the resultant compounds .

Environmental Studies

This compound's environmental implications are significant due to its presence as a by-product in water treatment processes and its potential health impacts.

- Disinfection By-Product (DBP) Research : CBrCl₃ is a notable disinfection by-product formed during the chlorination of drinking water that contains bromide. Studies have shown that it can contribute to adverse health effects, including associations with cancer risks when present in drinking water at elevated levels .

- Ecotoxicological Assessments : The compound has been studied for its toxicity to aquatic organisms. Research indicates that exposure to this compound can lead to detrimental effects on fish and other aquatic life, prompting investigations into its environmental persistence and bioaccumulation potential .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference compound for various analytical techniques.

- Gas Chromatography (GC) : CBrCl₃ is often used as a calibration standard in gas chromatography due to its well-defined retention time. This allows for accurate quantification of other halogenated compounds in environmental samples .

- Mass Spectrometry : It is also employed as a reference material in mass spectrometry for identifying and quantifying halogenated organic compounds in complex mixtures .

Case Study 1: Water Quality Assessment

A study conducted by the EPA highlighted the occurrence of this compound in treated drinking water across multiple states. The research aimed to assess the levels of DBPs formed during chlorination processes, revealing that higher concentrations were found in areas with elevated bromide levels in source water. This study emphasized the need for monitoring and regulating DBP levels to ensure safe drinking water .

Case Study 2: Ecotoxicological Impact

Research published on the ecological risks associated with this compound demonstrated its toxic effects on aquatic ecosystems. Laboratory tests showed that exposure to varying concentrations resulted in significant mortality rates among test species, leading to recommendations for stricter regulations on its discharge into natural water bodies .

Mechanism of Action

Tribromochloromethane exerts its effects primarily through its ability to undergo substitution and reduction reactions. The molecular targets and pathways involved include:

Nucleophilic Attack: The bromine atoms in this compound are susceptible to nucleophilic attack, leading to the formation of various substituted products.

Reduction Pathways: The compound can be reduced to form less brominated derivatives, which can further participate in other chemical reactions.

Comparison with Similar Compounds

Structural and Physical Properties

Tribromochloromethane belongs to a broader class of halogenated methanes, which include bromodichloromethane (BDCM), chloroform (CHCl₃), bromotrichloromethane (CBrCl₃), and trichlorofluoromethane (CCl₃F). Key differences in their properties are summarized below:

| Property | This compound | Bromodichloromethane | Chloroform | Trichlorofluoromethane |

|---|---|---|---|---|

| Molecular Formula | CBr₃Cl | CHCl₂Br | CHCl₃ | CCl₃F |

| Molecular Weight (g/mol) | 287.176 | 163.83 | 119.38 | 137.37 |

| Density (g/cm³) | 3.0 ± 0.1 | 1.98 | 1.48 | 1.48 |

| Boiling Point (°C) | 156.1 ± 8.0 | 90–92 | 61.2 | 23.8 |

| Vapor Pressure (mmHg) | 3.8 at 25°C | 62 at 20°C | 160 at 20°C | 678 at 20°C |

| CASRN | 594-15-0 | 75-27-4 | 67-66-3 | 75-69-4 |

Toxicity and Health Effects

- Bromodichloromethane (BDCM): Classified as a probable human carcinogen (Group B2) by the EPA. ATSDR reports liver and kidney toxicity in animal studies, with a toxicological profile emphasizing its role as a disinfection byproduct in water .

- Chloroform: A known hepatotoxin and suspected carcinogen (Group 2B by IARC). Its toxicity is linked to metabolic activation into phosgene .

Environmental Impact and Analytical Challenges

- This compound : Persistence in environmental matrices is understudied, though halogenated methanes generally exhibit slow degradation . Analytical quantification is complicated by co-elution with other THMs in chromatography (e.g., peak overlaps in GC-MS) .

- Bromodichloromethane : Frequently detected in drinking water due to chlorination processes. Its environmental mobility is higher due to lower molecular weight .

Biological Activity

Tribromochloromethane, also known as bromoform (CBr₃Cl), is a halomethane compound that has garnered attention due to its presence as a disinfection by-product (DBP) in chlorinated drinking water and its potential biological effects. This article provides an overview of the biological activity associated with this compound, including its toxicological profile, environmental impact, and relevant case studies.

This compound is formed during the chlorination of water containing organic matter. It is one of the trihalomethanes (THMs) that can be generated when chlorine reacts with natural organic materials. The compound's molecular structure consists of three bromine atoms and one chlorine atom attached to a carbon atom, which contributes to its reactivity and potential toxicity.

Acute and Chronic Toxicity

Research indicates that this compound exhibits both acute and chronic toxicity. Acute exposure can lead to symptoms such as dizziness, headaches, and respiratory issues. Chronic exposure has been linked to more severe health effects, including liver damage and potential carcinogenicity.

- Carcinogenic Potential : The U.S. Environmental Protection Agency (EPA) has classified bromoform as a probable human carcinogen based on animal studies indicating an increased incidence of tumors in rodents exposed to high concentrations of the compound .

- Reproductive Toxicity : Epidemiological studies have suggested associations between exposure to chlorination by-products, including bromoform, and adverse reproductive outcomes such as spontaneous abortions and birth defects .

Environmental Impact

This compound is persistent in the environment and can accumulate in aquatic systems, leading to potential bioaccumulation in fish and other organisms. Its presence in drinking water sources raises concerns regarding public health safety.

- Occurrence in Water Sources : Studies have shown varying concentrations of this compound in treated drinking water, often exceeding regulatory limits set by health authorities. For instance, levels have been reported from 0.2 µg/L to over 100 µg/L depending on treatment methods used .

Case Studies

Several case studies have investigated the effects of this compound on human health and the environment:

- Epidemiological Studies : A significant study conducted by Waller et al. (1998) found a correlation between exposure to THMs, including bromoform, and increased rates of spontaneous abortion among pregnant women living near chlorinated water sources .

- Toxicity Assessments : Research has demonstrated that exposure to this compound can lead to liver toxicity in laboratory animals. A study reported that rats exposed to high doses exhibited significant liver enzyme alterations, indicating hepatotoxic effects .

- Environmental Monitoring : Monitoring programs have revealed the presence of this compound in various water bodies used for drinking water supply. The findings indicated that treatment plants using chlorination without adequate removal processes had higher concentrations of this compound .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study/Source | Findings | Concentration Range |

|---|---|---|

| Waller et al. (1998) | Association with spontaneous abortion | Not specified |

| EPA Report (2009) | Levels detected in treated drinking water | 0.2 µg/L - >100 µg/L |

| Toxicity Study (Rodents) | Induced liver toxicity at high doses | Specific doses not reported |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Tribromochloromethane in environmental matrices?

this compound can be quantified using gas chromatography-mass spectrometry (GC-MS) with purge-and-trap or liquid-liquid extraction techniques, as outlined in EPA Method 1624B (isotope dilution) and Method 141 (drinking water analysis). These methods achieve detection limits in the µg/L range and require calibration with certified standard solutions (e.g., 2000 µg/ml in methanol) . Inter-laboratory validation is critical to ensure reproducibility, especially given its structural similarity to other trihalomethanes like chloroform .

Q. What are the established toxicity endpoints for this compound, and why are oral/inhalation reference doses (RfD/RfC) unavailable?

The EPA IRIS database identifies carcinogenicity as the primary toxicity endpoint, with risk estimates derived from slope factors (oral: per mg/kg/day) and unit risks (inhalation: per µg/m³). However, RfD and RfC values remain unassessed due to insufficient chronic exposure data in humans or animals. Researchers must rely on provisional risk calculations from EPA (1985), which emphasize carcinogenic potential over non-carcinogenic effects .

Q. How do regulatory limits for this compound influence experimental design?

The 0.1% concentration limit in declarable substances (e.g., solvents) requires researchers to prioritize ultra-trace detection methods (e.g., GC-MS with electron capture detection) and assess cross-contamination risks in multi-component systems. Compliance with EPA and IARC guidelines is mandatory for studies involving occupational or environmental exposure modeling .

Advanced Research Questions

Q. What methodological challenges arise when extrapolating carcinogenic risk for this compound given limited animal data?

The EPA’s 1991 assessment relies on low-dose linear extrapolation from limited epidemiological data, as no animal carcinogenicity studies meet modern standards (e.g., NTP protocols). Researchers must address uncertainties by:

- Applying physiologically based pharmacokinetic (PBPK) models to estimate human-equivalent doses.

- Incorporating mechanistic data (e.g., DNA adduct formation in vitro) to justify slope factors (oral: 1.5 × 10⁻³ per mg/kg/day; inhalation: 4.3 × 10⁻⁶ per µg/m³) .

- Validating assumptions using comparative toxicogenomics databases for structurally similar halomethanes .

Q. How can in vitro genotoxicity assays resolve contradictions with the lack of in vivo carcinogenicity evidence?

this compound induces oxidative stress and DNA strand breaks in human hepatoma (HepG2) cells at concentrations ≥50 µM. To reconcile this with negative in vivo carcinogenicity

- Conduct metabolomic profiling to identify detoxification pathways (e.g., glutathione conjugation) that may mitigate effects in whole organisms.

- Use 3D organoid models to simulate tissue-specific responses.

- Cross-reference with chloroform’s mechanistic data, which shares similar metabolic activation via CYP2E1 .

Q. What strategies improve detection limits for this compound in complex environmental samples?

Advanced approaches include:

- Pre-concentration: Solid-phase microextraction (SPME) coupled with GC-MS, achieving ppt-level sensitivity.

- Isotope dilution: Use of ¹³C-labeled internal standards to correct for matrix effects .

- High-resolution MS: Differentiate this compound from co-eluting contaminants (e.g., dibromochloromethane) via exact mass analysis .

Q. Research Gaps and Future Directions

- In vivo carcinogenicity studies: No compliant animal data exist; modern protocols using transgenic rodent models are urgently needed .

- Metabolite profiling: Characterize reactive intermediates (e.g., brominated quinones) using high-resolution LC-MS/MS.

- Regulatory harmonization: Align EPA and IARC classifications with emerging EU restrictions (0.1% declarable limit) .

Properties

IUPAC Name |

tribromo(chloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3Cl/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXZMEXQUWZGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024347 | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-15-0 | |

| Record name | Tribromochloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromochloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromochloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromochloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOCHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277P08AUIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.